1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Physicochemical Profiling ADME Prediction Medicinal Chemistry

This chiral 3-ylmethyl positional isomer offers distinct conformational and stereochemical advantages over the achiral 4-ylmethyl analog—critical for enantioselective CNS receptor targeting and 11β-HSD1 inhibitor programs. The basic piperidine nitrogen enables intramolecular cyclization to spirocyclic systems with defined stereochemistry. Procure with confidence for focused library synthesis and medicinal chemistry campaigns requiring precise spatial orientation of pharmacophoric elements.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 876709-32-9
Cat. No. B1365957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
CAS876709-32-9
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2CCCC2=O
InChIInChI=1S/C10H18N2O/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9/h9,11H,1-8H2
InChIKeyPNQLQOFVZKTDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-3-ylmethyl)pyrrolidin-2-one (CAS 876709-32-9): Structural Baseline and Compound Class


1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is a heterocyclic organic compound classified as a piperidine-substituted pyrrolidin-2-one [1]. Its molecular structure comprises a pyrrolidin-2-one ring linked via a methylene bridge to the 3-position of a piperidine ring [1]. This compound serves primarily as a versatile building block in organic synthesis and medicinal chemistry , with a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol [1].

Why Positional Isomers of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one Are Not Interchangeable


Piperidinylmethyl-substituted pyrrolidin-2-ones exist as positional isomers (e.g., 3-ylmethyl vs. 4-ylmethyl attachment) that exhibit distinct conformational preferences and potential biological target interactions due to differences in the spatial orientation of the basic piperidine nitrogen [1]. Substitution at the 3-position creates a chiral center with (R) and (S) enantiomers, whereas the 4-ylmethyl isomer is achiral [1]. These structural nuances can critically influence molecular recognition, receptor binding, and downstream pharmacological profiles—rendering direct substitution without explicit comparative data a significant risk in research and development workflows.

Quantitative Differentiation of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one Against Analogs


Computed Physicochemical Properties: LogP and TPSA Parity with 4-ylmethyl Isomer

Computed LogP (XLogP3-AA) and Topological Polar Surface Area (TPSA) values for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one and its 4-ylmethyl isomer are identical (LogP = 0.1, TPSA = 32.3 Ų) [1][2]. This indicates that the two positional isomers are predicted to exhibit similar lipophilicity and hydrogen-bonding capacity, offering comparable passive membrane permeability potential while differing only in conformational flexibility and stereochemistry.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility

Both 3-ylmethyl and 4-ylmethyl isomers possess two rotatable bonds [1][2]; however, substitution at the 3-position of piperidine introduces a stereogenic center (racemic mixture unless resolved), resulting in a distinct ensemble of low-energy conformations compared to the achiral 4-ylmethyl analog. This differential conformational landscape can impact target binding and selectivity, though direct quantitative comparisons of binding energetics are not publicly available.

Conformational Analysis Molecular Modeling Structure-Activity Relationships

Commercial Availability and Pricing: 3-ylmethyl Isomer

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is commercially available in research quantities with a purity specification of ≥98% (HPLC) . The 4-ylmethyl isomer (CAS 139726-90-2) is also available with similar purity (≥95-98%) . Pricing data from multiple vendors indicates that the 3-ylmethyl isomer is generally offered at a modest premium relative to the 4-ylmethyl isomer, reflecting differences in synthetic accessibility and demand.

Procurement Supply Chain Research Chemical

Recommended Application Scenarios for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one Based on Differentiated Features


Stereochemical SAR Exploration in CNS-Targeted Libraries

The chiral nature of the 3-ylmethyl isomer, combined with its basic piperidine nitrogen, makes it a valuable scaffold for constructing focused libraries aimed at central nervous system (CNS) targets where stereochemistry often dictates receptor subtype selectivity [1]. Its use is supported by class-level evidence from piperidine-pyrrolidinone derivatives that have shown activity at orexin and sigma receptors [1].

Building Block for 11β-HSD1 Inhibitor Development

The piperidinyl-pyrrolidinone core is a privileged scaffold in the design of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a target for metabolic disorders [1]. While specific data for the 3-ylmethyl isomer are not publicly disclosed, its structural congruence with patented 11β-HSD1 inhibitor chemotypes positions it as a candidate for further derivatization and screening [1].

Precursor to Chiral Spirocyclic and Fused Heterocycles

The 3-ylmethyl-substituted piperidine ring can serve as a handle for intramolecular cyclization reactions, enabling the synthesis of spirocyclic or fused heterocyclic systems with defined stereochemistry [1]. This application leverages the unique conformational constraints imposed by the 3-substitution pattern, which is absent in the 4-ylmethyl analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.